N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
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Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a complex organic compound that has garnered attention in scientific research due to its unique structural features and potential applications. This compound belongs to the class of benzodioxin derivatives, which are known for their diverse biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide typically involves multiple steps. One common method starts with the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride under dynamic pH control using aqueous sodium carbonate solution. This reaction yields 2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide, which is then further reacted with various alkyl or aryl halides in N,N-dimethylformamide (DMF) and lithium hydride as a base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halides in the presence of a base like sodium hydride.
Common Reagents and Conditions
Common reagents used in these reactions include DMF, lithium hydride, sodium carbonate, and various alkyl or aryl halides. Reaction conditions often involve controlled pH, specific temperatures, and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antibacterial and enzyme inhibitory activities.
Medicine: Explored for its anti-inflammatory, anti-cancer, and neuroprotective properties.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves its interaction with specific molecular targets and pathways. It acts as an agonist for the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that regulates the expression of genes involved in inflammation, apoptosis, and cell proliferation. Upon activation, the compound translocates to the nucleus and binds to DNA sequences, leading to the transcription of target genes.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-acetamidobenzenesulfonamide: Known for its antibacterial properties.
Uniqueness
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is unique due to its dual benzodioxin structure, which imparts distinct chemical and biological properties. Its ability to activate the AhR pathway and induce anti-inflammatory and anti-cancer responses sets it apart from other similar compounds.
Properties
Molecular Formula |
C18H17NO5 |
---|---|
Molecular Weight |
327.3 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide |
InChI |
InChI=1S/C18H17NO5/c20-18(12-2-4-14-16(10-12)22-7-1-6-21-14)19-13-3-5-15-17(11-13)24-9-8-23-15/h2-5,10-11H,1,6-9H2,(H,19,20) |
InChI Key |
FRQIKBXQOUYMQR-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=C(C=C2)C(=O)NC3=CC4=C(C=C3)OCCO4)OC1 |
Origin of Product |
United States |
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